molecular formula C21H27N3O4S B2889823 2-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide CAS No. 897611-96-0

2-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide

Cat. No.: B2889823
CAS No.: 897611-96-0
M. Wt: 417.52
InChI Key: FRRGLOQSDLPBDY-UHFFFAOYSA-N
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Description

2-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.52. The purity is usually 95%.
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Scientific Research Applications

H+,K+-ATPase Inhibition

One study discusses the development of pantoprazole, a compound belonging to the class of [(pyridylmethyl)sulfinyl]benzimidazoles, which are potent inhibitors of the H+,K+-ATPase enzyme. These compounds require activation by acid to form their active principle, demonstrating their potential application in treating conditions like acid reflux or peptic ulcers by inhibiting gastric acid secretion (Kohl et al., 1992).

Antifungal Activity

Another study synthesized and evaluated a series of benzamidines, revealing compounds with significant in vitro activity against Pneumocystis carinii, highlighting the potential for developing new antifungal therapies (Laurent et al., 2010).

Analytical Chemistry Applications

The synthesis of a new sulfonate reagent for analytical derivatization in liquid chromatography is another example. This compound, designed for sensitive detection and analysis of analytes, illustrates the utility of such chemicals in enhancing analytical methodologies (Wu et al., 1997).

Receptor Binding Studies

Arylpiperazine derivatives have been studied for their high-affinity binding to serotonin receptors, specifically 5-HT1A serotonin ligands. This research contributes to the development of drugs targeting neurological disorders and mental health conditions (Glennon et al., 1988).

Biochemical Analysis

Biochemical Properties

2-ethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide has been found to interact with acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the brain

Cellular Effects

The compound’s interaction with AChE suggests that it may influence cell function by modulating acetylcholine levels in the brain. Acetylcholine plays a crucial role in many cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-ethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide involves binding interactions with AChE, leading to the inhibition of the enzyme . This inhibition can result in increased levels of acetylcholine in the brain, potentially impacting cognitive function .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of 2-ethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide in animal models have not been extensively studied. Related compounds have shown varying effects at different dosages .

Metabolic Pathways

The metabolic pathways involving 2-ethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide are not well-studied. Its interaction with AChE suggests it may be involved in the cholinergic pathway .

Subcellular Localization

The subcellular localization of 2-ethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is not well-documented. Given its interaction with AChE, it is likely to be found in areas where this enzyme is present .

Properties

IUPAC Name

2-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-2-28-20-11-7-6-10-19(20)21(25)22-12-17-29(26,27)24-15-13-23(14-16-24)18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRGLOQSDLPBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.